molecular formula C13H10ClNO2S2 B215262 ({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid

({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid

Cat. No. B215262
M. Wt: 311.8 g/mol
InChI Key: AEURKIVOHDGFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid, also known as CAPS, is a sulfhydryl-containing compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the amino acid cysteine and has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The mechanism of action of ({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid is not fully understood, but it is thought to involve its antioxidant and anti-inflammatory properties. ({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid has been shown to scavenge free radicals and reduce oxidative stress, as well as inhibit the production of pro-inflammatory cytokines. It may also modulate signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It may also modulate signaling pathways involved in cell proliferation and differentiation. In animal studies, ({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid has been shown to improve cognitive function, reduce atherosclerosis, and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using ({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid in lab experiments is its well-established synthesis method, which allows for the production of high-quality, pure compounds. Another advantage is its versatility, as it has been shown to have potential therapeutic applications in a variety of fields. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on ({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid. One area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, its potential as an anti-inflammatory agent in cardiovascular disease and cancer warrants further investigation. Finally, the development of novel ({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid derivatives with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.

Synthesis Methods

({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid can be synthesized through a multistep process involving the reaction of 4-chlorothiophenol with 3-bromopyridine, followed by a series of coupling reactions and deprotection steps. The final product is obtained in high yield and purity.

Scientific Research Applications

({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, ({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid has been shown to have neuroprotective effects against oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, ({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid has been shown to have anti-inflammatory effects and may be useful in preventing atherosclerosis. In cancer research, ({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid has been shown to have antitumor effects and may be useful in combination with other chemotherapeutic agents.

properties

Product Name

({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid

Molecular Formula

C13H10ClNO2S2

Molecular Weight

311.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]sulfanylacetic acid

InChI

InChI=1S/C13H10ClNO2S2/c14-9-3-5-10(6-4-9)19-13-11(2-1-7-15-13)18-8-12(16)17/h1-7H,8H2,(H,16,17)

InChI Key

AEURKIVOHDGFCS-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)SCC(=O)O

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)SCC(=O)O

solubility

46.8 [ug/mL]

Origin of Product

United States

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